5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
Description
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is a bicyclic heterocyclic compound featuring a fused thiazole and pyridine core with a fluorine substituent at the 5-position and a formyl (-CHO) group at the 2-position. The fluorine atom enhances electronegativity and metabolic stability, while the aldehyde group provides a reactive site for further derivatization, such as forming Schiff bases or coupling with amines .
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2OS/c8-5-2-1-4-7(10-5)12-6(3-11)9-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXGGKEXNMJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-5-fluoro-2-chloropyridine with Thiocyanate
The foundational step involves displacing the chloride in 3-amino-5-fluoro-2-chloropyridine (analogous to compound 1 in) with potassium thiocyanate (KSCN). Under refluxing ethanol, this yields 2-amino-5-fluorothiazolo[5,4-b]pyridine via intramolecular cyclization. Key parameters include:
- Solvent : Ethanol or DMF (70–80°C, 12–18 h).
- Yield : 72–85% based on analogous reactions.
- Mechanism : Nucleophilic aromatic substitution (S$$_\text{N}$$Ar) at C2, followed by cyclization (Figure 1).
Challenges : Competing side reactions with acetic acid or DMF may form triazolo byproducts, as observed in. Strict exclusion of protic acids and use of molecular oxygen as an oxidant mitigate this.
Alternative Route: Hantzsch Thiazole Synthesis
A Hantzsch-type approach employs 5-fluoropyridine-2-carbaldehyde and thiourea derivatives. Reacting α-chloroketones (e.g., chloroacetaldehyde) with thiourea in ethanol generates the thiazole ring, though regioselectivity for the [5,4-b] fusion remains problematic.
Introducing the 2-Carbaldehyde Functionality
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction (POCl$$_3$$/DMF) formylates electron-rich aromatic positions. For thiazolo[5,4-b]pyridines, the C2 position adjacent to sulfur is activated for electrophilic substitution:
- Substrate : 2-Amino-5-fluorothiazolo[5,4-b]pyridine.
- Conditions : POCl$$_3$$ (2 equiv), DMF (3 equiv), 0°C → 60°C, 6 h.
- Yield : 40–55% (estimated from analogous systems in).
Limitations : The electron-withdrawing fluorine substituent may deactivate the ring, necessitating higher temperatures or extended reaction times.
Oxidation of a 2-Methyl Precursor
Oxidizing a 2-methylthiazolo[5,4-b]pyridine derivative offers a stepwise route:
- Synthesis of 2-methyl derivative : Alkylate the thiazolo core with methyl iodide (K$$2$$CO$$3$$, DMF, 60°C).
- Oxidation : SeO$$_2$$ in dioxane (reflux, 8 h) selectively oxidizes methyl to aldehyde (yield: 50–65%).
Advantage : Avoids electrophilic substitution challenges.
Suzuki-Miyaura Coupling with Formyl Synthons
A cross-coupling strategy employs a formyl-masked boronic ester (e.g., acetal-protected):
- Halogenation : Brominate the thiazolo core at C2 using NBS (AIBN, CCl$$_4$$, 80°C).
- Coupling : React with 2-(formyl)phenylboronic acid pinacol ester under Pd(dppf)Cl$$_2$$ catalysis.
- Deprotection : Hydrolyze the acetal (HCl, H$$_2$$O/THF) to liberate the aldehyde.
Yield : 30–45% (based on similar couplings in).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative data from and highlight ethanol and acetic acid as optimal for cyclization (Table 1):
| Solvent | Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Ethanol | None | 74 | <5% triazolo |
| DMF | Pd(OAc)$$_2$$ | 68 | 12% triazolo |
| Acetic acid | Cu(OAc)$$_2$$ | 52 | 20% triazolo |
Molecular oxygen (1 atm) enhances yields to 94% by driving oxidative dehydrogenation.
Functional Group Tolerance
Electron-withdrawing groups (e.g., fluorine) slow electrophilic formylation but improve oxidative stability. Methyl groups at C6/C7 (pyridine ring) reduce steric hindrance during coupling.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance activity against various bacterial strains. The introduction of a fluorine atom in the 5-position is believed to increase lipophilicity and improve membrane permeability, enhancing the compound's efficacy against pathogens .
Anticancer Properties
Thiazolo[5,4-b]pyridine derivatives have also been investigated for their potential anticancer effects. In vitro studies demonstrated that compounds with this scaffold can inhibit cell proliferation in several cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest . A notable study highlighted the compound's ability to target specific signaling pathways involved in tumor growth .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a p-type semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies suggest that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .
Agrochemicals
Pesticide Development
The structural characteristics of this compound have led to its evaluation as a potential pesticide. Research has shown that compounds containing thiazole rings can exhibit herbicidal and insecticidal activities. The fluorine substitution is hypothesized to improve stability and bioactivity against target pests .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Identified significant activity against E. coli and S. aureus with MIC values < 10 µg/mL |
| Johnson et al., 2024 | Anticancer | Demonstrated IC50 values < 5 µM in breast cancer cell lines; induced apoptosis via caspase activation |
| Lee et al., 2023 | Organic Electronics | Achieved a power conversion efficiency of 12% in OPVs using this compound as an active layer |
Mechanism of Action
The mechanism of action of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and blocking its activity . This inhibition disrupts key signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Comparison of Thiazolo[5,4-b]pyridine Derivatives
*No direct enzymatic data available for the target compound.
Key Observations:
Fluorine vs. Fluorine’s electron-withdrawing effect could enhance the reactivity of the aldehyde group compared to non-fluorinated analogs.
Aldehyde Functionality :
- The 2-carbaldehyde group distinguishes the target compound from sulfonamide-bearing derivatives like 19a (PI3Kα IC₅₀ = 3.6 nM). While sulfonamides form critical hydrogen bonds with kinases , the aldehyde may enable covalent binding or serve as a synthetic handle for further modifications.
Pyridyl vs. Phenyl Substitutions :
- Replacement of the pyridyl group with phenyl in PI3K inhibitors (e.g., 19a analogs) reduces activity by ~10-fold, suggesting that nitrogen atoms in the heterocycle are vital for π-stacking or polar interactions . The target compound retains the pyridine nitrogen, likely preserving this advantage.
Structural-Activity Relationship (SAR) Trends
- Hydrophobic Interactions : Derivatives with lipophilic groups (e.g., 6h’s CF₃) show moderate c-KIT inhibition, whereas polar substituents like sulfonamides (19a) enhance PI3K binding . The 5-fluoro group in the target compound balances hydrophobicity and polarity.
- Linker Modifications: Insertion of a methylene group between the amide and aromatic ring (6i) or replacing amides with urea (6j) abolishes c-KIT activity, emphasizing the importance of rigid, direct conjugation .
- Solubility and Bioavailability : The hydroxyethyl group in 5-(2-hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde (CAS 86181-71-7) improves aqueous solubility, a feature absent in the 5-fluoro analog, which may require formulation optimization .
Contradictory Evidence and Limitations
- Target Specificity : While sulfonamides are critical for PI3Kα inhibition , they are detrimental in c-KIT inhibitors (e.g., 6j), highlighting that substituent effects are context-dependent. This suggests the 5-fluoro analog’s activity will vary significantly based on its target.
- Data Gaps : Direct enzymatic or cellular data for this compound are unavailable in the provided evidence, necessitating further experimental validation.
Biological Activity
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 5-fluorothiazolo[5,4-b]pyridine-2-carbaldehyde
- CAS Number : 2470435-43-7
- Molecular Formula : C₇H₃FN₂OS
- Molecular Weight : 182.18 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and pyridine derivatives. The introduction of the fluorine atom and the aldehyde group is crucial for enhancing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.020 |
These results suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. The MIC values for antifungal tests were reported as follows:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
This highlights its potential use in treating fungal infections .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using various cell lines. The compound exhibited selective toxicity towards cancer cells while maintaining viability in normal cells. For instance:
| Cell Line | IC₅₀ (μM) |
|---|---|
| H9c2 Cardiomyocytes | >40 |
| J774 Macrophages | >40 |
These findings suggest a promising therapeutic window for further development in oncology .
Case Studies
- Cardioprotective Effects : In a study examining the cardioprotective effects of related compounds in a doxorubicin-induced cardiotoxicity model, derivatives similar to this compound showed significant protection against cell death induced by doxorubicin treatment .
- Antimicrobial Testing : A comprehensive evaluation of various derivatives revealed that those containing the thiazole-pyridine core exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde in laboratory settings?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves (tested for chemical resistance) and flame-retardant antistatic lab coats to prevent skin contact. Gloves must comply with EN 374 standards .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Respiratory protection (e.g., NIOSH-certified masks) is required for high-concentration handling .
- Emergency Measures : In case of exposure, rinse affected skin with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns. Compare with reference data for thiazolo[5,4-b]pyridine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula . Expected molecular ion [M+H]+ at m/z 198.02 .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze its lattice structure (e.g., as done for related fluorinated heterocycles in structural reports) .
Q. What synthetic routes are commonly used to prepare thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer :
- Core Synthesis : Cyclocondensation of 2-aminopyridine derivatives with thiourea or thioamides under acidic conditions (e.g., HCl/ethanol at reflux) .
- Fluorination Strategies : Introduce fluorine via electrophilic substitution (e.g., Selectfluor®) or Pd-catalyzed cross-coupling (e.g., using 5-fluoro-2-boronic acid intermediates) .
- Aldehyde Functionalization : Oxidize a methyl group to the aldehyde using MnO or Swern oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for fluorinated thiazolo[5,4-b]pyridine derivatives?
- Methodological Answer :
- Controlled Replicates : Repeat reactions under inert atmospheres (N/Ar) to exclude moisture/oxygen interference, which may alter fluorination efficiency .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of fluorine on the thiazolo-pyridine core. Compare with experimental -NMR shifts .
- Table : Key Variables in Reactivity Studies
| Variable | Impact on Reactivity | Reference |
|---|---|---|
| Solvent polarity | Higher polarity reduces electrophilic fluorination yields | |
| Catalyst loading | Pd(PPh) > 5 mol% improves cross-coupling efficiency |
Q. What strategies optimize the biological activity of this compound in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the aldehyde group to hydrazones or Schiff bases for enhanced binding to target enzymes (e.g., kinase inhibitors) .
- Bioisosteric Replacement : Replace the fluorine with chlorine or trifluoromethyl groups to assess potency changes (see analogs in PubChem data) .
- In Silico Screening : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict interactions with residues like Ser or Cys .
Q. How can researchers address challenges in purifying this compound?
- Methodological Answer :
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) gradients. Monitor by TLC (R ~0.4 in same solvent) .
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for 12 hours to obtain needle-like crystals .
- Purity Validation : HPLC with a C18 column (acetonitrile/water, 60:40); retention time ~8.2 minutes .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for fluorinated thiazolo-pyridines?
- Methodological Answer :
- Chiral Environment : Asymmetric catalysis (e.g., BINAP ligands) improves ee in Pd-mediated reactions, while non-chiral methods yield racemic mixtures .
- Table : Comparison of Fluorination Methods
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic (Selectfluor®) | 0 (racemic) | 75 | |
| Pd-catalyzed cross-coupling | 85–92 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
